molecular formula C9H12O B14701447 3,6,6-Trimethylcyclohexa-2,4-dien-1-one CAS No. 23438-76-8

3,6,6-Trimethylcyclohexa-2,4-dien-1-one

Cat. No.: B14701447
CAS No.: 23438-76-8
M. Wt: 136.19 g/mol
InChI Key: LDTTTWCXHJUIAV-UHFFFAOYSA-N
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Description

3,6,6-Trimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadienone and is characterized by the presence of three methyl groups attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the oxidative dearomatization of 2,4,6-trimethylphenol. This reaction typically uses oxidizing agents such as but-2-yne-1,4-diol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidative dearomatization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexadienone derivatives, which can be further utilized in synthetic chemistry and industrial applications .

Scientific Research Applications

3,6,6-Trimethylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research studies explore its potential biological activities and interactions with biomolecules.

    Medicine: Investigations are ongoing into its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,6,6-Trimethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative dearomatization, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and its ability to undergo oxidative dearomatization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Properties

CAS No.

23438-76-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,6,6-trimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-4-5-9(2,3)8(10)6-7/h4-6H,1-3H3

InChI Key

LDTTTWCXHJUIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C=C1)(C)C

Origin of Product

United States

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